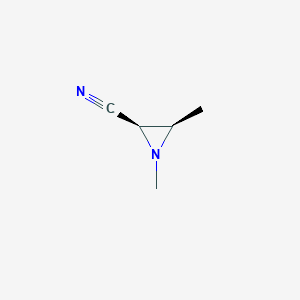
(2R,3R)-1,3-dimethylaziridine-2-carbonitrile
Description
(2R,3R)-1,3-dimethylaziridine-2-carbonitrile is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles that are known for their high reactivity due to ring strain. The compound’s chirality and functional groups make it an interesting subject for various chemical reactions and applications.
Properties
CAS No. |
88286-02-6 |
|---|---|
Molecular Formula |
C5H8N2 |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(2R,3R)-1,3-dimethylaziridine-2-carbonitrile |
InChI |
InChI=1S/C5H8N2/c1-4-5(3-6)7(4)2/h4-5H,1-2H3/t4-,5+,7?/m1/s1 |
InChI Key |
BWPRCKWHNVBHKQ-GXFGBBIGSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](N1C)C#N |
Canonical SMILES |
CC1C(N1C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1,3-dimethylaziridine-2-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a chiral amine with a suitable electrophile to form the aziridine ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the resolution of enantiomers may be necessary to obtain the desired chiral form .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1,3-dimethylaziridine-2-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of different products.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition: The strained aziridine ring can participate in cycloaddition reactions with various dienes and alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of amines, while oxidation can yield nitriles or other oxidized derivatives .
Scientific Research Applications
(2R,3R)-1,3-dimethylaziridine-2-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s chiral nature allows it to interact with biological molecules in a stereospecific manner, making it useful in the study of enzyme mechanisms and drug design.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (2R,3R)-1,3-dimethylaziridine-2-carbonitrile involves its interaction with various molecular targets. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity can be harnessed in different pathways, including enzyme inhibition and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Hydroxybupropion: A major metabolite of the antidepressant bupropion, known for its pharmacological activity.
(2R,3R)-Tartaric acid: Used in the resolution of racemates and as a chiral building block in organic synthesis.
Uniqueness
(2R,3R)-1,3-dimethylaziridine-2-carbonitrile is unique due to its combination of a strained aziridine ring and a nitrile group. This combination provides a distinct reactivity profile, making it valuable in various chemical transformations and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


